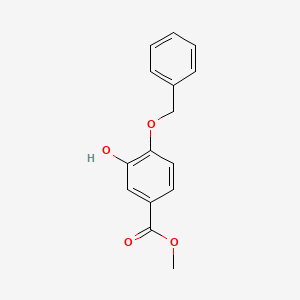
Methyl 4-(benzyloxy)-3-hydroxybenzoate
Overview
Description
“Methyl 4-(benzyloxy)-3-hydroxybenzoate” is a chemical compound. It is related to “Methyl 4-(benzyloxy)benzoate” which has a molecular formula of C15H14O3 . Another related compound is “4-Benzyloxy-3-methoxybenzaldehyde” which reacts with benzohydrazide .
Synthesis Analysis
The synthesis of compounds related to “Methyl 4-(benzyloxy)-3-hydroxybenzoate” typically involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. For instance, “4-hydroxy-3-methoxybenzoic acid” reacted with methanol in the presence of concentrated sulfuric acid at reflux temperature, then the product of the first step was transformed into benzyl bromide by the process of substitution reaction by using K2CO3 .
Molecular Structure Analysis
The molecular structure and electronic properties of molecules similar to “Methyl 4-(benzyloxy)-3-hydroxybenzoate” have been investigated using quantum chemical computations. The crystal structure of a related compound was investigated using X-ray diffraction and SHELXTL-97 software .
Scientific Research Applications
Identification in Natural Products
Methyl 4-(geranyloxy)-3-hydroxybenzoate, a related compound to Methyl 4-(benzyloxy)-3-hydroxybenzoate, was identified in the New Zealand liverwort Trichocolea hatcheri. This discovery adds to the understanding of the natural occurrence and diversity of geranyl phenyl ethers in plant species (Baek et al., 1998).
Crystal Structure and Theoretical Analysis
Methyl 4-hydroxybenzoate, commonly known as methyl paraben, has been extensively studied for its crystal structure and intermolecular interactions. These studies provide insights into the molecular determinants underlying its known pharmaceutical activity, which is relevant for related compounds like Methyl 4-(benzyloxy)-3-hydroxybenzoate (Sharfalddin et al., 2020).
Chemical Synthesis and Modification
The chemical synthesis and modification of compounds like Methyl 4-hydroxybenzoate have been explored, providing insights into the chemical behavior and potential applications of Methyl 4-(benzyloxy)-3-hydroxybenzoate. For example, (Benzoylamino)methyl 4-hydroxybenzoate has been synthesized, showing the reactivity of these types of compounds (Popovski & Mladenovska, 2010).
Metabolism and Biotransformation
The metabolism and biotransformation of parabens, which include esters of 4-hydroxybenzoic acid like Methyl 4-(benzyloxy)-3-hydroxybenzoate, have been studied in human tissues. These studies are crucial for understanding how these compounds are processed in the human body (Abbas et al., 2010).
Novel Synthesis Methods
Research on novel synthesis methods for derivatives of 4-hydroxybenzoic acid, like Methyl 4-(benzyloxy)-3-hydroxybenzoate, contributes to the development of new pharmaceutical and industrial applications. For instance, the synthesis of benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate demonstrates the versatility of these compounds in chemical synthesis (Wang et al., 2015).
Applications in Liquid-Crystalline Phase
Research on the design and synthesis of monodendrons based on methyl 3,4,5-trishydroxybenzoate, a related compound, highlights potential applications of Methyl 4-(benzyloxy)-3-hydroxybenzoate in novel thermotropic cubic liquid-crystalline phases. These applications are significant in materials science and nanotechnology (Balagurusamy et al., 1997).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its chemical structure, it can be inferred that it might undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions could potentially lead to changes in the compound’s interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
It can be inferred from its chemical structure and potential reactions that it might induce changes at the molecular level, possibly affecting cellular functions .
properties
IUPAC Name |
methyl 3-hydroxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEZVYTTZZQFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(benzyloxy)-3-hydroxybenzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid](/img/structure/B2680798.png)
![N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680800.png)
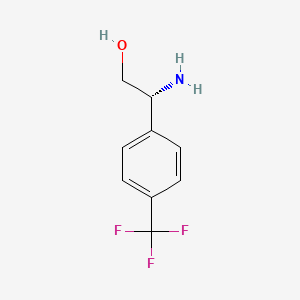
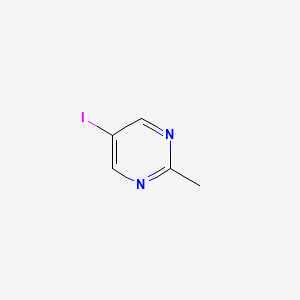
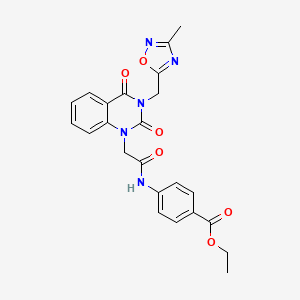
![N-(benzo[d]thiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2680807.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide](/img/structure/B2680810.png)
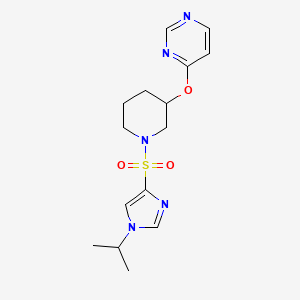
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2680813.png)
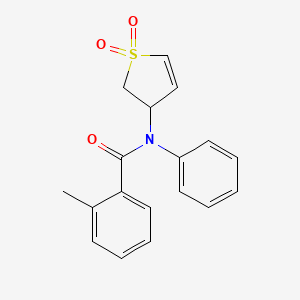

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2680818.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylurea](/img/structure/B2680819.png)
